molecular formula C8H8BrNO2 B13246856 2-(3-Amino-5-bromophenyl)acetic acid

2-(3-Amino-5-bromophenyl)acetic acid

Cat. No.: B13246856
M. Wt: 230.06 g/mol
InChI Key: RTGCHSXALXKWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-5-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-bromophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-aminoacetophenone followed by a series of reactions to introduce the acetic acid moiety. The general steps are as follows:

    Bromination: 3-Aminoacetophenone is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.

    Oxidation: The resulting 3-amino-5-bromoacetophenone is then oxidized to form the corresponding carboxylic acid.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and oxidation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-bromophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Phenylacetic acid derivatives.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-5-bromophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-bromophenyl)acetic acid: Similar structure but with the bromine atom at the 4-position.

    2-(3-Amino-5-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Amino-5-fluorophenyl)acetic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(3-Amino-5-bromophenyl)acetic acid is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(3-amino-5-bromophenyl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

RTGCHSXALXKWRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Br)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.